Evodiamide

Description

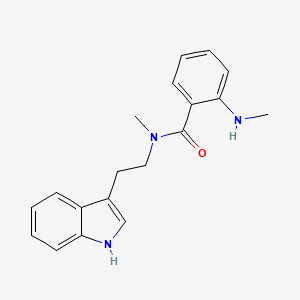

Structure

3D Structure

Properties

CAS No. |

116965-70-9 |

|---|---|

Molecular Formula |

C19H21N3O |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)benzamide |

InChI |

InChI=1S/C19H21N3O/c1-20-17-9-5-4-8-16(17)19(23)22(2)12-11-14-13-21-18-10-6-3-7-15(14)18/h3-10,13,20-21H,11-12H2,1-2H3 |

InChI Key |

KDRYLUSBBOOWIC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N(C)CCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies of Evodiamide

Methodologies for Extraction and Purification of Evodiamide from Biological Matrices

Extracting this compound from biological matrices, such as the fruits of Evodia rutaecarpa, typically involves solvent-based methods to obtain a crude extract containing a mixture of compounds. nih.govguidechem.com This crude extract then undergoes purification to isolate this compound.

Dried fruits of Evodia rutaecarpa have been milled and extracted with alcohol under reflux conditions. nih.govresearchgate.net The resulting alcohol extract is filtered and concentrated, then suspended in water and partitioned with various solvents like petroleum ether and ethyl acetate (B1210297). nih.gov The ethyl acetate extract, which contains a significant portion of the target compounds, is often subjected to further purification. nih.gov

Optimization of extraction protocols is crucial to maximize the yield and purity of this compound. Factors such as the extraction solvent, time, temperature, and pressure can significantly influence the efficiency of the process. nih.govemanresearch.orgnih.gov While specific optimized protocols solely for this compound are detailed in various studies, general approaches involve evaluating these parameters to determine the most effective conditions for isolating alkaloids from Evodia rutaecarpa. nih.gov For example, supercritical CO2 extraction with methanol (B129727) as a co-solvent has been explored for the extraction of evodiamine (B1670323) and rutaecarpine (B1680285) from Evodia rutaecarpa, demonstrating the application of optimized techniques in related compound isolation. nih.gov

Advanced Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating this compound from the complex mixture of compounds present in the crude plant extract. nih.govguidechem.comresearchgate.net Silica (B1680970) gel column chromatography is a commonly employed method for the purification of alkaloids from Evodia rutaecarpa. nih.govguidechem.comresearchgate.net Gradient elution, using solvent systems such as dichloromethane-methanol or chloroform-acetone, is applied to separate different fractions containing various compounds. nih.gov this compound can be obtained from specific fractions eluted under defined solvent ratios. nih.gov

High-performance liquid chromatography (HPLC) is another advanced chromatographic technique used for the analysis and purification of this compound and related alkaloids. nih.govnih.govoup.comnih.govscience.gov Both analytical and semi-preparative HPLC methods are utilized, often employing C18 columns and mobile phases consisting of water and organic solvents (e.g., acetonitrile) with additives like formic acid. oup.comnih.gov Chiral HPLC has also been developed for the separation of enantiomers of related compounds like evodiamine, highlighting the specificity achievable with this technique. nih.gov

Thin-layer chromatography (TLC) can also be used for analyzing the ingredients in Evodia rutaecarpa, including this compound. science.govbiocrick.comscience.gov

Optimization of Extraction Protocols

The optimization of extraction protocols involves systematically varying parameters to enhance the yield and selectivity of this compound extraction. While direct optimization studies specifically for this compound are integrated within broader alkaloid extraction research from Evodia rutaecarpa, the principles applied are relevant. These studies investigate the impact of solvent type, extraction time, temperature, and solid-liquid ratios on the efficiency of extracting bioactive compounds. nih.govemanresearch.orgnih.gov Techniques such as response surface methodology can be used to determine optimal conditions for maximizing the yield of target compounds. nih.govemanresearch.org

Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation

Once isolated, the structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule. nih.govresearchgate.netresearchgate.net

Applications of Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. oup.comnih.govmdpi.comresearchgate.net Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly used. researchgate.netoup.comacs.org this compound has a reported molecular formula of C₁₉H₂₁N₃O and a molecular weight of 307.4 g/mol . nih.gov In positive ion mode, it typically shows a protonated ion [M+H]⁺. nih.govmdpi.comnih.gov

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the compound's structure. oup.comnih.govmdpi.comfrontiersin.org Analysis of these fragmentation ions helps in piecing together the molecular structure. For instance, studies have reported characteristic fragment ions for this compound in MS/MS experiments, which aid in its identification and differentiation from similar compounds. nih.govmdpi.com

An example of mass spectral data for this compound includes a precursor ion at m/z 308 [M+H]⁺, yielding fragment ions at m/z 175, 165, 144, and 134. nih.gov Another study reported fragment ions at m/z 134.0603 [C₈H₈NO]⁺, 116.0500 [C₈H₆N]⁺, and 106.0655 [C₇H₈N]⁺. mdpi.com

Here is a table summarizing representative mass spectral data for this compound:

| Ion Type | m/z | Proposed Formula |

| Precursor Ion | 308.1753 [M+H]⁺ | C₁₉H₂₂N₃O nih.gov |

| Fragment Ion | 175 | |

| Fragment Ion | 165 | |

| Fragment Ion | 144 | |

| Fragment Ion | 134 | |

| Fragment Ion | 134.0603 | C₈H₈NO⁺ mdpi.com |

| Fragment Ion | 116.0500 | C₈H₆N⁺ mdpi.com |

| Fragment Ion | 106.0655 | C₇H₈N⁺ mdpi.com |

Utility of Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for determining the detailed structure of this compound, providing information about the types and connectivity of atoms. nih.govresearchgate.netresearchgate.netresearchgate.net Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra reveals the different proton environments in the molecule. acs.org ¹³C NMR spectroscopy provides information about the carbon skeleton. acs.org

Two-dimensional NMR techniques, such as ¹H-¹H COSY, HMQC, and HMBC, are used to establish correlations between protons and carbons, confirming the connectivity and aiding in the assignment of signals. researchgate.netacs.org These experiments are crucial for complete structural assignment.

For example, ¹H NMR data can show signals corresponding to the aromatic protons of the indole (B1671886) and benzene (B151609) rings, as well as the aliphatic protons of the ethyl and methyl groups. acs.org ¹³C NMR data reveals signals for the aromatic and aliphatic carbons, including the carbonyl carbon of the amide group. acs.org

Analysis of Stereochemical Configuration

Determining the stereochemical configuration of a molecule like this compound is important for understanding its biological activity. While the provided search results primarily focus on the planar structure and isolation, techniques for analyzing stereochemistry include comparing optical activity with literature data for known stereoisomers, using chiral NMR environments, or employing methods like Vibrational Circular Dichroism (VCD) spectroscopy. scm.comstackexchange.com Although the crystal structure of this compound itself was not reported in one instance, crystal structures of related compounds like evodiamine have been determined, which can provide insights into the typical conformations and interactions within this class of alkaloids. nih.govresearchgate.net

Characterization and Differentiation of Natural this compound Analogs (e.g., this compound B, this compound C)

Phytochemical investigations of Evodia rutaecarpa have led to the isolation of several quinazoline (B50416) alkaloids, including new this compound derivatives such as this compound B and this compound C. acs.orgnih.govresearchgate.net These compounds, along with this compound (sometimes referred to as this compound A in the context of these analogs), are described as rare quinazolinedione derivatives featuring linked heterocyclic nuclei. acs.orgnih.govresearchgate.net

The structural elucidation and differentiation of these analogs are primarily achieved through extensive spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR, 2D NMR like HSQC, HMBC, COSY, and NOESY), Mass Spectrometry (MS), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), and Electronic Circular Dichroism (ECD). researchgate.netx-mol.netresearchgate.netx-mol.comresearchgate.net

For example, the structures of new indole and quinolone alkaloids isolated from E. rutaecarpa were determined through detailed analysis of their NMR and HRESIMS data. researchgate.netx-mol.netx-mol.com Similarly, the structure of this compound itself was confirmed using various spectral data, including ¹H-NMR, ¹³C-NMR, UV, IR, and MS, with its solid-state conformation determined by single-crystal X-ray analysis. nih.govresearchgate.netresearchgate.net

The isolation of these analogs typically involves chromatographic techniques such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC). researchgate.netthegoodscentscompany.com LC-MS is also highlighted as a rapid method for the detection and analysis of this compound and related alkaloids. nih.govresearchgate.net

The differentiation is fundamentally rooted in identifying variations in the arrangement of atoms and functional groups. Although precise structural details and comparative spectroscopic data for this compound B and C relative to this compound were not extensively detailed in the provided snippets, their characterization as "rare quinazolinedione derivatives with linked heterocyclic nuclei" suggests structural frameworks related to the quinazoline core found in many Evodia alkaloids. acs.orgnih.govresearchgate.netacs.org The application of comprehensive spectroscopic methods allows researchers to pinpoint the specific differences, such as the position and type of substituents or variations in the ring systems, that distinguish these natural analogs from one another. acs.orgresearchgate.netresearchgate.netx-mol.comresearchgate.net

While specific data tables directly comparing the spectroscopic data of this compound, this compound B, and this compound C were not found, the general approach to their characterization and differentiation involves analyzing and comparing their unique spectral fingerprints (NMR shifts, MS fragmentation patterns) and precise mass measurements. This allows for the determination of their individual structures and confirmation of their status as distinct natural products.

Table 1: General Spectroscopic Techniques for this compound Analog Characterization

| Technique | Information Provided | Role in Differentiation |

| NMR Spectroscopy | Structural connectivity, functional groups, stereochemistry | Identification of variations in proton and carbon environments |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Determination of molecular formula and structural fragments |

| HR-ESIMS | Precise molecular weight | Confirmation of elemental composition |

| 2D NMR (HSQC, HMBC) | Through-bond correlations (C-H, C-C, C-N) | Elucidation of complex structures and connectivity |

| 2D NMR (COSY, NOESY) | Through-bond (H-H) and through-space (H-H) correlations | Confirmation of spin systems and relative stereochemistry |

| IR Spectroscopy | Presence of functional groups (e.g., carbonyl, N-H) | Supporting evidence for structural features |

| UV Spectroscopy | Chromophores and conjugated systems | Information on electronic transitions |

| ECD Spectroscopy | Absolute configuration of chiral centers | Differentiation of stereoisomers |

Table 2: this compound and Selected Analogs Mentioned

| Compound Name | Source Plant | Compound Type |

| This compound | Evodia rutaecarpa | Quinazoline alkaloid |

| This compound B | Evodia rutaecarpa | Quinazoline alkaloid |

| This compound C | Evodia rutaecarpa | Quinazoline alkaloid |

Further detailed research findings on this compound B and C would involve presenting their specific ¹H and ¹³C NMR chemical shifts, coupling constants, and key correlations observed in 2D NMR experiments, alongside their high-resolution mass spectral data. Comparison of these data sets with those of this compound allows for the precise identification of the structural differences that define each analog.

Preclinical Pharmacokinetic Investigations of Evodiamide

In Vitro and In Vivo Absorption Studies

Specific preclinical in vitro or in vivo absorption studies focused solely on Evodiamide are not detailed in the provided search results. While this compound is known to be present in Evodia rutaecarpa, quantitative data regarding its absorption characteristics in biological systems from experimental investigations is limited.

Assessment of Oral Bioavailability

Direct experimental data on the oral bioavailability of this compound in preclinical species is not available in the provided snippets. Some in silico analyses have predicted the bioavailability of related compounds or derivatives like this compound C. One in silico study predicted a bioavailability score of 0.17 for this compound C semanticscholar.orgresearchgate.net. Another in silico analysis using the TCMSP database predicted an oral bioavailability (OB) of 73.77% for this compound; however, this is a computational prediction based on ADME criteria within the database rather than experimental data semanticscholar.org.

Permeability Studies Across Biological Barriers

Preclinical permeability studies specifically for this compound across biological barriers, such as the intestinal epithelium (e.g., Caco-2 cells) or the blood-brain barrier, are not detailed in the provided search results. In silico predictions for this compound C's permeability across Caco-2 cells indicated values lower than the commonly accepted reference ranges for high permeability semanticscholar.org.

Distribution Profiling in Biological Systems

Experimental data on the detailed tissue distribution profile of this compound in preclinical species is not available in the provided search results. An in silico analysis predicted a low volume of distribution (−1.481 log L/kg) for this compound C semanticscholar.orgfrontiersin.org.

Elucidation of Metabolic Pathways and Metabolite Identification

Specific preclinical studies comprehensively elucidating the metabolic pathways of this compound and identifying its metabolites are not detailed in the provided search results. While this compound itself is identified as a metabolite of Evodia rutaecarpa frontiersin.orgnutrahacker.com, information on how this compound is further metabolized within biological systems from experimental investigations is not present.

Excretion Kinetics and Routes

Preclinical data on the excretion kinetics and primary routes of elimination for this compound are not available in the provided search results.

Due to the limited availability of specific preclinical pharmacokinetic investigation data for this compound in the provided sources, a comprehensive article covering all aspects of the requested outline with detailed research findings and data tables cannot be generated. The majority of the available pharmacokinetic literature for compounds from Evodia rutaecarpa focuses on Evodiamine (B1670323).

Biological Activity and Mechanistic Explorations of Evodiamide

Identification of Evodiamide as an Active Constituent from Euodia rutaecarpa Extracts

This compound has been identified as a constituent of Evodia rutaecarpa, a plant traditionally used in various medicinal practices iucr.org. It is an alkaloid found in the fruits of Evodia rutaecarpa iucr.org. Early studies on the plant extracts led to the isolation and structural determination of this compound iucr.org. It has been isolated from samples of Evodia rutaecarpa collected from different geographical locations iucr.org. This compound is considered a precursor to evodiamine (B1670323), another alkaloid found in the same plant iucr.org.

In Vitro Cellular and Molecular Biology Studies (Exploratory)

In vitro studies have been conducted to provisionally screen the biological activities of this compound and investigate its effects on fundamental cellular processes.

Cell-Based Assays for Provisional Biological Screenings

Cell-based assays have been employed to evaluate the initial biological effects of this compound. These screenings often involve assessing the compound's impact on cell viability and proliferation across various cell lines. For example, studies have evaluated the antiproliferative activity of evodiamine (a related alkaloid) on different cell lines, including cancer cells and normal cells, to understand its general cellular impact nih.govmdpi.comnih.gov. While direct studies specifically on this compound in a broad screening context were not extensively detailed in the search results, research on related alkaloids like evodiamine provides insight into the types of assays used for initial biological evaluations of Evodia rutaecarpa constituents. These assays commonly measure cell growth inhibition and potential cytotoxic effects nih.govmdpi.comwindows.netplos.org.

Investigations into Fundamental Cellular Processes (e.g., cell viability, proliferation, migration, apoptosis in non-disease models)

Research has explored the effects of Evodia rutaecarpa alkaloids, including evodiamine, on fundamental cellular processes such as cell viability, proliferation, migration, and apoptosis. While many studies focus on cancer cell lines to investigate potential therapeutic applications, some research includes evaluations in non-disease models or discusses the fundamental cellular impact.

For instance, studies on evodiamine have shown effects on cell viability and proliferation in various cell types nih.govmdpi.comwindows.netplos.org. Evodiamine has been reported to inhibit proliferation and induce apoptosis in certain cell lines nih.govmdpi.complos.orgjcancer.org. Investigations into migration and invasion have also been conducted for related compounds, demonstrating inhibitory effects on these processes in specific cellular contexts nih.govwindows.net.

Some studies have included evaluations in normal cell lines to assess the selectivity of the observed effects. For example, the antiproliferative activity of evodiamine was evaluated in a normal human osteoblast cell line (hFOB 1.19), showing milder effects compared to osteosarcoma cells nih.gov. Another study noted that evodiamine was not toxic to human normal peripheral blood mononuclear cells (PBMC) mdpi.com. These studies, while primarily focusing on evodiamine, indicate the methodologies used to investigate the impact of Evodia rutaecarpa constituents on fundamental cellular processes in both disease and non-disease models.

Prospective Target Identification and Validation Methodologies

Identifying the specific molecular targets of this compound and validating these interactions are crucial steps in understanding its biological activities. Various methodologies, including omics-based approaches and computational techniques, are employed for this purpose.

Omics-Based Approaches (e.g., Proteomics, Metabolomics) for Mechanistic Insights

Omics technologies, such as proteomics and metabolomics, offer comprehensive views of cellular states and processes, which can be valuable for gaining mechanistic insights into how compounds like this compound exert their effects evotec.comnih.govmdpi.com. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of metabolites in a biological system evotec.commdpi.com. By analyzing changes in protein or metabolite profiles after treatment with a compound, researchers can infer affected pathways and potential targets evotec.comnih.gov.

While the search results did not provide specific studies detailing the use of proteomics or metabolomics solely for identifying this compound's targets in non-disease models, these approaches are widely recognized and utilized in biological research to understand the molecular mechanisms of drug candidates and natural products evotec.comnih.govmdpi.comnih.gov. For example, omics-driven drug discovery aims to understand diseases at a molecular level evotec.com. Metabolomics, in particular, can provide insights into changes in small-molecule concentrations that reflect the state of a biological system and can be influenced by compound interactions mdpi.com. High-resolution mass spectrometry is a key technology enabling comprehensive profiling in metabolomics and proteomics studies nih.govresearchgate.net.

Computational Drug Design and Molecular Docking for Hypothetical Target Interactions

Computational approaches, particularly molecular docking, are widely used to predict and analyze the potential interactions between a compound and biological targets at a molecular level mdpi.comnih.govnih.govresearchgate.netmdpi.com. Molecular docking simulates how a small molecule, like this compound, might bind to a protein or other target, providing insights into potential binding sites and the strength of the interaction mdpi.comnih.govnih.govresearchgate.net. This technique is a valuable tool in drug discovery for examining structure-activity relationships and predicting biological activity mdpi.comnih.gov.

Studies on related alkaloids from Evodia rutaecarpa, such as evodiamine, have extensively utilized molecular docking to predict interactions with various targets, including enzymes and receptors mdpi.comnih.govmdpi.com. For instance, molecular docking studies have been employed to investigate the binding modes of evodiamine with targets like topoisomerase 1 (TOP1) mdpi.com. These computational methods can generate hypotheses about the molecular targets of this compound by predicting its binding affinity and orientation within the active sites of potential target molecules mdpi.comnih.govnih.govmdpi.com. While direct computational studies specifically focused on this compound's interaction with targets in non-disease models were not explicitly detailed in the search results, the application of molecular docking to other Evodia rutaecarpa alkaloids highlights its relevance for predicting hypothetical target interactions of this compound as well mdpi.comnih.govmdpi.com.

Exploratory Studies on Modulatory Effects on Cellular Signaling Pathways (Based on common pathways for related alkaloids)

Exploratory studies investigating the biological activities of Evodia rutaecarpa and its constituent compounds, including the alkaloid this compound, have indicated potential modulatory effects on various cellular signaling pathways. While extensive direct experimental data specifically on this compound's impact on cellular signaling pathways may be less abundant compared to related alkaloids like evodiamine, research employing network pharmacology approaches has provided insights into its potential mechanisms of action by predicting its targets and associated pathways researchgate.netarchivespsy.commdpi.combiorxiv.orgbiorxiv.orgnih.gov.

Studies on evodiamine, a structurally related alkaloid also found in Evodia rutaecarpa, have demonstrated its ability to modulate numerous signaling cascades involved in processes such as cell proliferation, apoptosis, inflammation, and angiogenesis. These pathways include the PI3K/Akt, MAPK (ERK, JNK, p38), NF-κB, STAT3, Wnt/β-catenin, and c-Met pathways nih.govjcancer.orgnih.govnih.govresearchgate.netnih.govmdpi.comfrontiersin.orgnih.govnih.govmedchemexpress.comjcpjournal.orgmdpi.com. Given the structural similarities and shared botanical source, it is hypothesized that this compound may influence some of these or related pathways.

Network Pharmacology Approaches for Pathway Prediction

Network pharmacology has emerged as a valuable tool for deciphering the complex mechanisms of action of traditional Chinese medicines and their components, including alkaloids like this compound archivespsy.combiorxiv.org. By integrating data from various sources, such as compound-target databases, protein-protein interaction networks, and disease-related genes, network pharmacology can predict the potential targets and signaling pathways modulated by a compound biorxiv.orgnih.gov.

Several network pharmacology studies focusing on Evodia rutaecarpa have identified this compound as one of the active components contributing to its therapeutic effects in various conditions researchgate.netarchivespsy.commdpi.combiorxiv.orgbiorxiv.orgnih.gov. These studies predict that this compound, along with other compounds in the herb, may exert its effects by acting on multiple targets and modulating interconnected signaling pathways.

For instance, in a network pharmacology study investigating the mechanisms of Evodia rutaecarpa in treating diabetic nephropathy, this compound was identified as a core component, and the analysis predicted its involvement in pathways such as the AGE-RAGE signaling pathway, TNF signaling pathway, and PI3K-Akt signaling pathway biorxiv.orgbiorxiv.org. Another study utilizing network pharmacology to explore the effects of Evodia rutaecarpa on Alzheimer's disease comorbid pain also highlighted this compound as a key component and predicted its association with pathways including the MAPK signaling pathway and IL-17 signaling pathway nih.gov. Furthermore, this study identified potential targets of Evodia rutaecarpa active compounds, including alkaloids like this compound, which showed binding affinity to key proteins involved in Alzheimer's disease pathogenesis mdpi.com.

A network pharmacology study focusing on the anti-glioblastoma multiforme effects of Evodia rutaecarpa also included this compound among the identified active components and predicted a network of targets and pathways, such as those related to EGFR tyrosine kinase inhibitor resistance and the ErbB signaling pathway nih.govresearchgate.net.

These network pharmacology-based exploratory studies suggest that this compound likely participates in the multi-component, multi-target, and multi-pathway mechanisms underlying the pharmacological actions of Evodia rutaecarpa. The predicted pathways align with those known to be modulated by related alkaloids, supporting the rationale for exploring similar mechanisms for this compound.

Based on network pharmacology analyses, the following table summarizes some of the signaling pathways potentially modulated by this compound:

| Predicted Signaling Pathway | Associated Biological Processes (Inferred from studies on Evodia rutaecarpa/related alkaloids) | Source Type |

| AGE-RAGE signaling pathway | Diabetic complications | Network Pharmacology |

| PI3K-Akt signaling pathway | Cell survival, apoptosis, proliferation | Network Pharmacology |

| MAPK signaling pathway (including ERK, JNK) | Cell proliferation, apoptosis, inflammation, differentiation | Network Pharmacology |

| TNF signaling pathway | Inflammation, immune response | Network Pharmacology |

| IL-17 signaling pathway | Inflammation, immune response | Network Pharmacology |

| EGFR tyrosine kinase inhibitor resistance | Cancer treatment response | Network Pharmacology |

| ErbB signaling pathway | Cell growth, differentiation, survival | Network Pharmacology |

It is important to note that these are predicted pathways based on computational network pharmacology analyses. Further experimental validation is required to confirm the direct modulatory effects of this compound on these specific cellular signaling pathways.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Evodiamide

Development of Total Synthesis Methodologies for Evodiamide

Information specifically detailing the total synthesis methodologies for this compound (PubChem CID 189454) is limited within the examined literature. This compound (PubChem CID 189454), with the molecular formula C19H21N3O, has been isolated from Evodia rutaecarpa. nih.govmdpi.comresearchgate.net It has been considered a potential precursor in the biosynthesis of Evodiamine (B1670323). researchgate.net While the isolation and structural characterization of this compound have been reported, comprehensive laboratory total synthesis routes for this specific compound were not extensively detailed in the provided search results. researchgate.netresearchgate.net

Related compounds, such as Evodiamine and other alkaloids from Evodia rutaecarpa, have been the subject of various synthesis approaches, including biomimetic routes and multi-component reactions. However, these methodologies are not directly applicable to this compound (PubChem CID 189454) without specific adaptations, which were not described for this compound itself in the retrieved information.

Rational Design and Synthesis of this compound Analogs and Derivatives

Based on the available search results, there is a notable lack of detailed information regarding the rational design and synthesis of analogs or derivatives specifically of this compound (PubChem CID 189454). While extensive research exists on the design and synthesis of derivatives for related alkaloids like Evodiamine, aimed at improving bioactivity or pharmacokinetic properties, this work has not been reported for this compound (CID 189454) in the provided literature. The focus in the retrieved studies concerning this compound has been primarily on its isolation and structural characterization.

However, the isolation of related compounds identified as this compound A, this compound B, and this compound C from Evodia rutaecarpa indicates the natural existence of structurally related amides. thegoodscentscompany.com These compounds are described as quinazolinedione derivatives with linked heterocyclic nuclei. Research into these naturally occurring analogs might provide starting points for the rational design and synthesis of synthetic derivatives, but specific studies detailing such efforts for this compound (CID 189454) or these related evodiamides were not found.

Analytical Methodologies for Evodiamide Research and Quality Control

Development and Validation of Analytical Methods for Quantification in Research Samples

The quantitative analysis of Evodiamide in research samples, often derived from biological matrices or plant extracts, requires sensitive and reliable methods. HPLC-based methods, particularly those coupled with mass spectrometry, are frequently utilized due to their sensitivity and specificity.

One study reported a rapid detection method for this compound and related alkaloids using LC-MS. nih.gov Another developed an HPLC/UV/APCI-MS/MS assay for the quantitative analysis of five indoloquinazoline alkaloids, including this compound, in commercial Fructus Evodiae products. This method demonstrated excellent recovery, repeatability, accuracy, and sensitivity. nih.govresearchgate.net

Validation of these methods is essential to ensure their reliability. Parameters typically evaluated during validation include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra-day and inter-day variability), accuracy (recovery), and specificity. For instance, an LC-MS/MS method for the quantification of evodiamine (B1670323) (a related alkaloid) in rat plasma showed a good linear relationship, average recoveries ranging from 96.12% to 99.46%, and acceptable intra- and inter-day relative standard deviations. magtech.com.cn While this specific example is for evodiamine, similar validation principles apply to this compound quantification methods.

Standardization Protocols for this compound Extracts and Isolated Compounds

Standardization of Evodia rutaecarpa extracts and isolated this compound is crucial for ensuring consistent quality and biological activity. This process often involves the quantitative determination of key bioactive markers. While official pharmacopoeias may focus on major alkaloids like evodiamine and rutaecarpine (B1680285) for standardization of Euodiae Fructus, research methods are being developed to include other components like this compound. frontiersin.orgresearchgate.net

HPLC-DAD (Diode Array Detection) is a common technique used for the simultaneous determination of multiple constituents in Evodia rutaecarpa extracts, which can be applied to standardization efforts. researchgate.netresearchgate.net The use of reference standards with high purity is fundamental for accurate quantification and standardization. mdpi.com

A new method utilizing high performance thin layer chromatography (TLC) and surface enhanced Raman spectroscopy (SERS) has been reported for analyzing ingredients in Evodia rutaecarpa, including this compound, notably without the need for standard samples. This approach could potentially contribute to standardization protocols, particularly in initial screening or where standards are limited. biocrick.comchemfaces.com

Purity Assessment and Impurity Profiling Techniques

Assessing the purity of isolated this compound and profiling impurities in extracts are critical steps in quality control. Chromatographic and spectroscopic techniques are the primary tools for these analyses.

HPLC, particularly coupled with sensitive detectors like UV-Vis DAD or mass spectrometry, is widely used for purity assessment. The peak purity of target compounds in chromatographic analysis can be evaluated using UV absorption data across the peak. mdpi.com

Mass spectrometry, especially high-resolution techniques like Q-TOF-MS, is invaluable for impurity profiling. By providing accurate mass measurements and fragmentation patterns, MS allows for the identification or tentative identification of impurities present in a sample. nih.govfrontiersin.orgoup.com LC-MS/MS fragmentation pathways of alkaloids, including those related to this compound, can be investigated to identify fragment ions useful for detecting trace impurities. nih.gov

Techniques like UPLC-Q-Exactive-MS have been used to analyze components in Evodiae Fructus, which can also be applied to assess the purity of isolated compounds and identify potential impurities. frontiersin.org

Data from techniques such as HPLC, MS, and NMR (Nuclear Magnetic Resonance) are typically used to confirm the purity and structural integrity of isolated compounds like this compound. biocrick.com

Future Research Directions and Unexplored Avenues for Evodiamide

Comprehensive Biological Activity Spectrum Characterization

Current research provides initial indications of Evodiamide's potential biological activities. This compound has been mentioned in the context of exhibiting antibacterial activity, particularly against Helicobacter pylori. acs.org Furthermore, in silico studies have suggested that this compound C, a related compound, may possess antiviral activity against SARS-CoV-2 by interacting with key viral proteins. semanticscholar.orgnih.gov

However, a thorough and systematic evaluation of this compound's biological activity spectrum is needed. This should involve in vitro and in vivo screening across a wide range of pharmacological targets and disease models. Given the diverse activities reported for Evodia rutaecarpa extracts and other alkaloids, including anti-inflammatory, anti-tumor, neuroprotective, and cardiovascular effects, it is plausible that this compound also contributes to some of these effects. nih.gov Future studies should aim to:

Investigate potential anti-inflammatory properties using various inflammatory models.

Assess cytotoxic or anti-proliferative effects on different cancer cell lines.

Explore neuroprotective or neurotrophic activities.

Evaluate effects on the cardiovascular system.

Determine activity against a broader panel of bacterial, viral, and fungal pathogens.

Such studies would involve generating dose-response data to determine the potency of this compound in different assays.

In-Depth Elucidation of Molecular Mechanisms of Action

While some in silico predictions exist regarding the potential interactions of related compounds like this compound C with specific protein targets semanticscholar.orgnih.gov, the precise molecular mechanisms by which this compound exerts any observed biological effects are largely unknown. Understanding these mechanisms is critical for assessing its therapeutic potential and identifying potential off-target effects.

Future research should focus on:

Identifying direct molecular targets of this compound using biochemical and cell-based approaches.

Mapping the downstream signaling pathways affected by this compound binding or activity.

Investigating potential interactions with enzymes, receptors, ion channels, or other cellular components.

Utilizing techniques such as pull-down assays, reporter gene assays, and phosphoproteomics to delineate molecular pathways.

Given the multi-target nature often observed with natural products from Evodia rutaecarpa nih.govmdpi.comresearchgate.net, it is important to investigate whether this compound also acts via multiple pathways.

Advanced Preclinical Pharmacological Characterization

Advanced preclinical characterization of this compound is essential before considering any potential clinical applications. This involves detailed studies on its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety in relevant animal models.

Specific areas for future preclinical investigation include:

Pharmacokinetics: Determining the pharmacokinetic profile of this compound after different routes of administration. This includes evaluating its bioavailability, half-life, clearance, and distribution to various tissues and organs. While pharmacokinetic studies exist for Evodiamine (B1670323) nih.govbiocrick.comresearchgate.netresearchgate.net, data specific to this compound is limited.

Pharmacodynamics: Studying the relationship between this compound exposure and its biological effects in vivo.

Efficacy Studies: Testing the efficacy of this compound in relevant animal models of diseases where initial biological activity has been observed (e.g., infectious diseases, inflammatory conditions, or specific cancer types).

Formulation Development: Investigating potential strategies to improve the physicochemical properties of this compound, such as solubility and stability, which can impact its bioavailability, similar to challenges faced with Evodiamine. nih.govresearchgate.netnih.gov

Preclinical studies should aim to generate detailed data on efficacy and pharmacokinetics to support potential future development.

Development of Novel Chemical Probes and Research Tools for this compound Investigations

The development of specific chemical probes and research tools for this compound would significantly accelerate research into its biological properties and mechanisms. These tools can aid in tracking the compound in biological systems and identifying its specific targets.

Future efforts in this area could include:

Synthesizing labeled versions of this compound (e.g., with fluorescent tags or radioisotopes) for cellular uptake, distribution, and binding studies.

Developing affinity probes to isolate and identify proteins that directly interact with this compound.

Creating this compound derivatives or analogs with modifications designed to probe specific aspects of its activity or improve its properties, while carefully evaluating their structure-activity relationships.

Establishing robust and sensitive analytical methods specifically for the detection and quantification of this compound in complex biological matrices, building upon existing techniques used for Evodia rutaecarpa constituents. frontiersin.orgnih.govoup.com

These tools would provide invaluable resources for researchers investigating this compound, enabling more precise and detailed studies of its interactions and effects at the molecular and cellular levels.

Q & A

Q. What are the best practices for documenting this compound’s crystallographic data to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.